REACTION_CXSMILES
|
[O:1]=[C:2](C=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH2:3][C:4]([O-])=O.C1(C2C(C=O)=C(C3C=CC(F)=CC=3)C3C(=CC=CC=3)N=2)CC1.CCCCCC.[CH2:55]([O:57][C:58](=[O:60])[CH3:59])[CH3:56]>C(#N)C>[CH2:55]([O:57][C:58](=[O:60])[CH2:59][C:2](=[O:1])[CH:3]=[CH2:4])[CH3:56] |f:2.3|
|
Name
|
3-oxo-4-(triphenylphosphoranylidene)butanoate
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)[O-])C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC2=CC=CC=C2C(=C1C=O)C1=CC=C(C=C1)F
|
Name
|
hexane ethylacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in 5 portions
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
The slight brown solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a brown waxy oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C=C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |